D-Buthionine-(S,R)-sulfoximine D-Buthionine-(S,R)-sulfoximine D-buthionine-(S,R)-sulfoximine is a 2-amino-4-(S-butylsulfonimidoyl)butanoic acid which has R-configuration.
Brand Name: Vulcanchem
CAS No.: 113158-69-3
VCID: VC20788315
InChI: InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1
SMILES: CCCCS(=N)(=O)CCC(C(=O)O)N
Molecular Formula: C8H18N2O3S
Molecular Weight: 222.31 g/mol

D-Buthionine-(S,R)-sulfoximine

CAS No.: 113158-69-3

Cat. No.: VC20788315

Molecular Formula: C8H18N2O3S

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

D-Buthionine-(S,R)-sulfoximine - 113158-69-3

Specification

Description D-buthionine-(S,R)-sulfoximine is a 2-amino-4-(S-butylsulfonimidoyl)butanoic acid which has R-configuration.
CAS No. 113158-69-3
Molecular Formula C8H18N2O3S
Molecular Weight 222.31 g/mol
IUPAC Name (2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid
Standard InChI InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1
Standard InChI Key KJQFBVYMGADDTQ-SKKCEABJSA-N
Isomeric SMILES CCCCS(=N)(=O)CC[C@H](C(=O)[O-])[NH3+]
SMILES CCCCS(=N)(=O)CCC(C(=O)O)N
Canonical SMILES CCCCS(=N)(=O)CCC(C(=O)[O-])[NH3+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator